molecular formula C40H64Cl2N2P2Pd B11927935 Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride

Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride

Cat. No.: B11927935
M. Wt: 812.2 g/mol
InChI Key: FASFJCMBLNNDNL-UHFFFAOYSA-L
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Description

Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is a palladium-based complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency and selectivity in catalyzing cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of palladium(II) chloride with dicyclohexyl(4-dimethylaminophenyl)phosphine ligands. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents under mild to moderate conditions. Common solvents include tetrahydrofuran, toluene, and dimethylformamide. The reactions are often carried out at temperatures ranging from room temperature to 100°C .

Major Products: The major products formed from these reactions are various biaryl compounds, alkenes, and other complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Mechanism of Action

The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands, which stabilizes the palladium in its active form. The palladium center then undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride offers higher selectivity and efficiency in certain cross-coupling reactions. Its unique ligand structure provides enhanced stability and reactivity, making it a preferred choice for specific synthetic applications .

Properties

Molecular Formula

C40H64Cl2N2P2Pd

Molecular Weight

812.2 g/mol

IUPAC Name

4-dicyclohexylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride

InChI

InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

FASFJCMBLNNDNL-UHFFFAOYSA-L

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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